ERR|A agonist-1

Description

ERRα (Estrogen-Related Receptor Alpha) is an orphan nuclear receptor critical for regulating energy metabolism, mitochondrial biogenesis, and cellular stress responses. While endogenous ligands for ERRα remain unidentified, synthetic agonists and antagonists have been developed to modulate its activity. "ERRα agonist-1" is a putative compound hypothesized to activate ERRα by mimicking coactivator interactions or directly binding to its ligand-binding domain (LBD). For the purpose of this analysis, we assume "ERRα agonist-1" refers to a compound analogous to AG1 or coactivator-derived peptides like PGC-1α, which bind ERRα with high specificity.

Properties

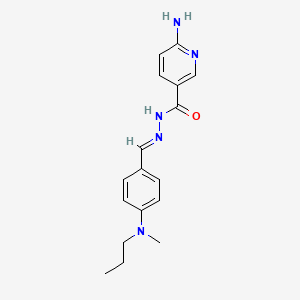

Molecular Formula |

C17H21N5O |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

6-amino-N-[(E)-[4-[methyl(propyl)amino]phenyl]methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C17H21N5O/c1-3-10-22(2)15-7-4-13(5-8-15)11-20-21-17(23)14-6-9-16(18)19-12-14/h4-9,11-12H,3,10H2,1-2H3,(H2,18,19)(H,21,23)/b20-11+ |

InChI Key |

JOIIJCUYHOWRQH-RGVLZGJSSA-N |

Isomeric SMILES |

CCCN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=C(C=C2)N |

Canonical SMILES |

CCCN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of ERR|A agonist-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization . The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound . Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

ERR|A agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

Scientific Research Applications

ERR|A agonist-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the activation and regulation of estrogen-related receptor alpha . In biology, this compound is employed to investigate the role of estrogen-related receptor alpha in energy metabolism and mitochondrial function . In medicine, this compound has potential therapeutic applications for metabolic diseases, such as obesity and type 2 diabetes, by enhancing energy expenditure and improving insulin sensitivity . Additionally, this compound is used in industry for the development of new drugs targeting estrogen-related receptor alpha .

Mechanism of Action

The mechanism of action of ERR|A agonist-1 involves binding to the ligand-binding domain of estrogen-related receptor alpha, leading to a conformational change that activates the receptor . This activation results in the recruitment of coactivators and the subsequent transcription of target genes involved in energy metabolism . The molecular targets of this compound include genes encoding enzymes involved in fatty acid oxidation, mitochondrial biogenesis, and oxidative phosphorylation . The pathways involved in the action of this compound include the activation of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha and the regulation of mitochondrial function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of ERRα-targeting compounds based on structural, functional, and mechanistic data from the evidence:

Table 1: Key Compounds Targeting ERRα and Related Receptors

2.1 Structural and Mechanistic Insights

ERRα agonist-1 (AG1 Analogue) :

- Binds ERRα through mechanisms akin to coactivators like PGC-1α, which utilize LxxLL motifs (e.g., L3 motif) to anchor into the coactivator-binding groove of ERRα .

- Similar to PGC-1α, AG1 may induce conformational changes in ERRα, promoting transcriptional activation of metabolic genes. However, AG1's EC₅₀ (~9 μM) is significantly lower than PGC-1α-derived peptides (nM range), suggesting weaker potency .

- ERRα antagonist-1: Blocks ERRα by disrupting its interaction with coactivators (e.g., PGC-1α/β) at nanomolar affinity. Structural studies suggest it occupies the coactivator-binding site without inducing activation .

PGC-1α Peptides :

Toxaphene :

2.2 Functional and Pathway Specificity

- ERRα agonist-1 vs. PGC-1α: While both activate ERRα, PGC-1α recruits additional coactivators (e.g., SRC-1) to enhance transcriptional output. AG1’s lower potency may limit its utility in metabolic disease models .

ERRα antagonist-1 vs. Toxaphene :

- Cross-Reactivity with ERα/β: ERα agonists (e.g., Compound 4) show overlapping activity in ERRα pathways due to structural similarities in LBDs. However, ERRα lacks endogenous ligand dependency, making its regulation distinct .

2.3 Controversies and Limitations

Discrepancies in Binding Studies :

Biological Activity

The compound ERR|A agonist-1 is an important modulator of the estrogen-related receptor alpha (ERRα), an orphan nuclear receptor involved in various biological processes including energy homeostasis, mitochondrial function, and metabolism. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Overview of ERRα

ERRα plays a critical role in regulating metabolic pathways and is implicated in various diseases, particularly cancers such as breast and ovarian cancer. Its expression is often elevated in these conditions, correlating with poor prognosis . ERRα interacts with coactivators like peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α), forming a regulatory axis that influences gene networks related to energy metabolism and mitochondrial biogenesis .

This compound acts by binding to ERRα, enhancing its transcriptional activity. This interaction promotes the expression of genes involved in oxidative phosphorylation and fatty acid metabolism. The compound's ability to modulate ERRα activity suggests potential therapeutic applications in metabolic disorders and cancer treatment.

Screening Studies

Recent studies have screened large compound libraries to identify ERRα agonists. In one study, approximately 10,000 compounds were evaluated, leading to the identification of several structural clusters of ERRα agonists, including this compound. The screening utilized stably transfected HEK 293 cell lines to assess the activation of ERRα signaling pathways .

Data Table: Summary of Key Findings on this compound

| Study | Key Findings | Implications |

|---|---|---|

| Tox21 Screening Study | Identified multiple structural clusters of ERRα agonists including ERR | A agonist-1 |

| Metabolic Research | Increased ERRα expression linked to obesity and diabetes | Suggests therapeutic potential for metabolic disorders |

| Cancer Research | Elevated ERRα levels associated with poor prognosis in cancers | Indicates potential role in cancer treatment strategies |

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the antiviral efficacy of STING agonist-1 in vitro?

- Methodological Answer :

- Define the independent variables (e.g., STING agonist-1 concentration, exposure time) and dependent variables (e.g., viral replication inhibition, IRF3 phosphorylation levels). Use MRC-5 human lung fibroblasts (as in ) or other relevant cell lines infected with Chikungunya virus (CHIKV) or Venezuelan Equine Encephalitis Virus (VEEV) .

- Include controls : untreated cells, solvent controls (e.g., DMSO), and positive controls (e.g., known STING activators).

- Replicate experiments at least three times to ensure statistical robustness. Calculate IC90 values using dose-response curves (e.g., 8.01 μM for CHIKV inhibition) and validate with plaque reduction assays .

Q. What experimental approaches validate the specificity of STING agonist-1 for the STING pathway?

- Methodological Answer :

- Use STING-knockout cell lines (e.g., CRISPR-edited models) to confirm that observed effects (e.g., IFN production) are STING-dependent. Compare results to wild-type cells .

- Perform Western blotting to detect downstream signaling markers like TBK1 and IRF3 phosphorylation. Include inhibitors of upstream pathways (e.g., cGAS inhibitors) to rule off-target effects .

Q. How can researchers ensure reproducibility when characterizing STING agonist-1 in preclinical studies?

- Methodological Answer :

- Document detailed protocols for compound preparation (e.g., stock concentration, storage conditions) and experimental conditions (e.g., cell density, serum-free media requirements) in the main manuscript or supplementary materials .

- Report instrument precision (e.g., plate reader calibration) and statistical methods (e.g., standard deviation, n-value) per guidelines. Limit significant figures to match instrument precision (e.g., IC90 = 8.01 μM, not 8.012 μM) .

Advanced Research Questions

Q. How can contradictory findings in STING agonist-1 efficacy across studies be systematically addressed?

- Methodological Answer :

- Conduct a meta-analysis comparing variables such as cell type (e.g., primary vs. immortalized cells), viral strains, or assay endpoints (e.g., plaque count vs. qPCR for viral RNA). Use statistical tests (e.g., ANOVA) to identify confounding factors .

- Replicate disputed experiments under standardized conditions, adjusting one variable at a time (e.g., pH, temperature) to isolate contributing factors .

Q. What strategies optimize STING agonist-1 concentration to balance antiviral efficacy and cytotoxicity?

- Methodological Answer :

- Perform dose-response and cytotoxicity assays in parallel (e.g., MTT assay for cell viability). Calculate selectivity indices (SI = IC50 cytotoxicity / IC50 antiviral activity).

- Use synergy assays (e.g., Chou-Talalay method) to test combinations with other antivirals, reducing the effective dose of STING agonist-1 while maintaining potency .

Q. How should researchers design studies to investigate STING agonist-1’s role in tumor microenvironment modulation?

- Methodological Answer :

- Employ co-culture systems (e.g., tumor cells with dendritic cells or T-cells) to assess IFN-driven immune activation. Measure cytokine profiles (e.g., IFN-β, TNF-α) via ELISA or multiplex assays .

- Compare STING agonist-1’s effects in immunocompetent vs. immunodeficient mouse models to differentiate direct antitumor activity from immune-mediated responses .

Q. What statistical approaches are critical for analyzing time-dependent STING activation data?

- Methodological Answer :

- Use longitudinal data analysis (e.g., mixed-effects models) to account for repeated measurements. Apply Bonferroni correction for multiple comparisons when assessing phosphorylation kinetics at different timepoints .

- Report error bars as standard deviation (not standard error) and justify sample sizes via power analysis .

Methodological and Ethical Considerations

Q. How can researchers mitigate bias when reviewing literature on STING agonist-1?

- Methodological Answer :

- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial databases). Use tools like PubMed’s Clinical Queries or Scopus to filter high-impact studies .

- Critically evaluate conflicts of interest (e.g., industry-funded studies) and confirm key findings in independent replication studies .

Q. What ethical guidelines apply to data collection and reporting in STING agonist-1 research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.